molecular formula C16H24NO5+ B12436035 (2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl CAS No. 84123-22-8

(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl

Cat. No.: B12436035
CAS No.: 84123-22-8
M. Wt: 310.36 g/mol
InChI Key: HUJXHFRXWWGYQH-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapine can be synthesized through the esterification of sinapic acid with choline. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure sinapine.

Industrial Production Methods: Industrial extraction of sinapine from seed meals involves several steps:

Types of Reactions:

    Hydrolysis: Sinapine can undergo hydrolysis to produce sinapic acid and choline.

    Oxidation: Sinapine can be oxidized to form various oxidation products, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

    Hydrolysis: Water and sinapine esterase.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Hydrolysis: Sinapic acid and choline.

    Oxidation: Various oxidized derivatives of sinapic acid.

Scientific Research Applications

Sinapine has a wide range of applications in scientific research:

Mechanism of Action

Sinapine exerts its effects through several molecular pathways:

Properties

IUPAC Name

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXHFRXWWGYQH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24NO5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18696-26-9, 84123-22-8
Record name Sinapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18696-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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